1-(4-Methoxyphenyl)-2-methylpropan-1-ol
Overview
Description
1-(4-Methoxyphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-methoxyacetophenone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an alcohol solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-methoxyacetophenone under hydrogen gas pressure. This approach ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield secondary alcohols or hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an alcohol solvent.
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products Formed:
Oxidation: 4-Methoxyacetophenone or 4-methoxybenzaldehyde.
Reduction: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a precursor for the synthesis of drugs with potential therapeutic effects, including antihistamines and anti-inflammatory agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic processes, leading to the formation of active metabolites. These metabolites can exert various effects, such as inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethanol: Shares the methoxyphenyl group but differs in the carbon chain length.
1-(2-Methoxyphenyl)-2-methylpropan-1-ol: Similar structure with the methoxy group in a different position.
4-Methoxyamphetamine: Contains the methoxyphenyl group but has an amine functional group instead of an alcohol .
Uniqueness: 1-(4-Methoxyphenyl)-2-methylpropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8,11-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJGRZIBITFRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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